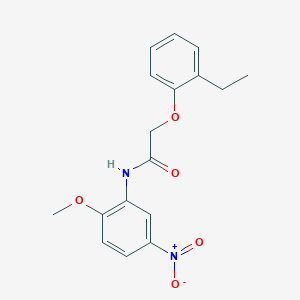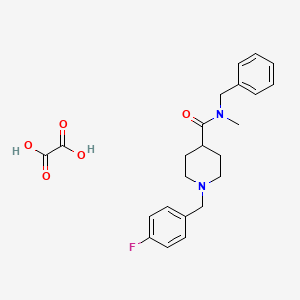![molecular formula C16H15N3O B5535003 3-[2-(ethylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5535003.png)
3-[2-(ethylamino)phenyl]-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoxalinone derivatives involves various strategies, including the reaction of phenacyl derivatives of 2(1H)-quinoxalinone and 2H-1,4-benzoxazin-2-one, introducing a structural element –CH2–CO– into their 3-positions. This process is facilitated by intramolecular hydrogen bonding, which evidences the existence of these compounds as the enamine form (Iwanami, Seki, & Inagaki, 1971). Additionally, visible-light-induced cascade cyclization has been used to synthesize novel and efficient skeletons for phosphorylation/cyclization reactions (Zeng et al., 2022).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives, such as N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, has been confirmed via X-ray diffraction analysis. These studies reveal important structural features like the cis conformation of the amide bond, which is influenced by intramolecular hydrogen bonds (Matiadis et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving quinoxalinones include nucleophilic substitution, which leads to a variety of biologically active compounds. For instance, novel 2-phenyl-3-[2-(substituted amino)ethylamino] quinazolin-4(3H)-ones have been synthesized, showing significant biological activities (Alagarsamy et al., 2012).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility and crystalline structure, are influenced by their molecular configuration and the presence of functional groups. The crystalline and solution states of these compounds demonstrate significant intramolecular interactions, contributing to their stability and reactivity (Iwanami & Inagaki, 1976).
Chemical Properties Analysis
Quinoxalinone derivatives exhibit a variety of chemical properties, including the ability to undergo reactions such as lithiation, which provides access to a range of substituted compounds. These reactions are crucial for exploring the chemical space of quinoxalinones for potential pharmacological applications (Smith et al., 1996).
Eigenschaften
IUPAC Name |
3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-17-12-8-4-3-7-11(12)15-16(20)19-14-10-6-5-9-13(14)18-15/h3-10,17H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXKVWQCDBZHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5309924 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5534921.png)
![2-[(2-fluorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5534927.png)

![3-(4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol](/img/structure/B5534963.png)
![2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5534968.png)
![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5534986.png)

![2,8-dimethyl-4-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5534996.png)

![6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5535018.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide](/img/structure/B5535041.png)